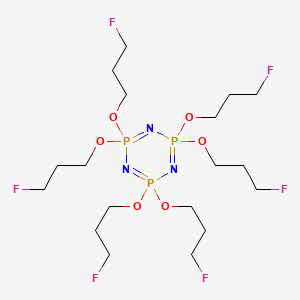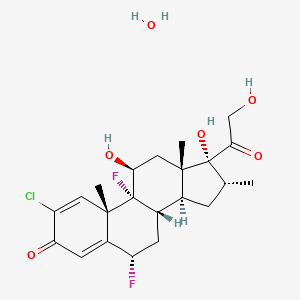![molecular formula C13H14ClNO3 B1442643 Acide 5-[(benzylamino)méthyl]-2-furoïque chlorhydrate CAS No. 944895-86-7](/img/structure/B1442643.png)
Acide 5-[(benzylamino)méthyl]-2-furoïque chlorhydrate
Vue d'ensemble
Description
5-[(Benzylamino)methyl]-2-furoic acid hydrochloride is a chemical compound that contains a total of 30 atoms, including 13 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule contains a total of 31 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 Furane .
Molecular Structure Analysis
The molecular structure of 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride includes a furan ring, a benzylamino group, and a carboxylic acid group . The InChI string representation of the molecule isInChI=1S/C13H13NO3/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,15,16) .
Mécanisme D'action
Target of Action
The benzylamino group is known to interact with various biological targets, including enzymes and receptors, due to its ability to form stable complexes . The furoic acid group may also interact with biological targets, but the specific targets would depend on the exact context within the organism.
Mode of Action
The benzylamino group can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The furoic acid group, being an acid, can donate a proton and participate in various biochemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(Benzylamino)methyl]-2-furoic acid hydrochloridealanine in peptide synthesis is that it is a relatively inexpensive and widely available building block. It is also easy to incorporate into peptide sequences using standard coupling methods. However, one limitation of using 5-[(Benzylamino)methyl]-2-furoic acid hydrochloridealanine is that it is a protected amino acid, which means that it must be deprotected before it can be used in peptide synthesis. This can add an additional step to the synthesis process and may increase the overall cost of the experiment.
Orientations Futures
There are many potential future directions for research involving 5-[(Benzylamino)methyl]-2-furoic acid hydrochloridealanine and peptides synthesized using this building block. One area of interest is the development of new peptide-based drugs for the treatment of various diseases, including cancer, diabetes, and neurological disorders. Another area of interest is the development of new methods for peptide synthesis that are more efficient and cost-effective than current methods. Finally, there is also potential for the development of new analytical methods for the characterization of peptides synthesized using 5-[(Benzylamino)methyl]-2-furoic acid hydrochloridealanine, which could aid in the discovery of new bioactive peptides.
Applications De Recherche Scientifique
Tests pharmaceutiques
Acide 5-[(benzylamino)méthyl]-2-furoïque chlorhydrate: est utilisé dans les tests pharmaceutiques en tant que référence standard de haute qualité . Son rôle est crucial pour garantir l'exactitude des résultats analytiques, ce qui est fondamental dans le développement et le contrôle qualité des produits pharmaceutiques.
Recherche en biochimie
En biochimie, ce composé sert de réactif précieux pour divers essais biochimiques. Il peut être impliqué dans des études d'inhibition enzymatique ou servir de composant de base pour la synthèse de composés biochimiques plus complexes .
Synthèse chimique
Le composé trouve son application dans la synthèse chimique où il peut agir comme un intermédiaire. Il pourrait être utilisé pour synthétiser de nouveaux composés organiques, conduisant potentiellement au développement de nouveaux médicaments ou matériaux.
Science des matériaux
En science des matériaux, l'this compound pourrait être utilisé pour modifier les propriétés des matériaux ou dans la synthèse de nouveaux matériaux présentant des propriétés spécifiques souhaitées, telles qu'une durabilité ou une conductivité accrue .
Chimie analytique
Ce composé chimique sert de standard en chromatographie et en spectrométrie de masse, aidant à identifier et à quantifier les substances présentes dans un échantillon. Son rôle est essentiel pour garantir la fiabilité des méthodes analytiques en recherche et dans les milieux industriels .
Applications environnementales
En sciences de l'environnement, le composé pourrait être utilisé dans l'analyse d'échantillons environnementaux, permettant de détecter et de quantifier les polluants. Il peut également jouer un rôle dans le développement de matériaux ou de produits chimiques écologiques .
Propriétés
IUPAC Name |
5-[(benzylamino)methyl]furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3.ClH/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZZEHSWRCYNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(O2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)

![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)



![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)
![5-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B1442572.png)
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1442576.png)
![2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442577.png)

![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)
